2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The molecule also has a thieno group, a sulfur-containing heterocycle, which is often found in pharmaceuticals due to its ability to bind to various biological targets .
Scientific Research Applications
Synthesis and Catalysis
The compound is integral in the synthesis of pyranopyrimidine scaffolds, primarily used in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. The synthesis involves diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, emphasizing the importance of catalyst selection and recyclability (Parmar, Vala, & Patel, 2023).
Biological Activities
Substituted tetrahydropyrimidine derivatives, closely related to the queried compound, have demonstrated significant in vitro anti-inflammatory activity. The synthesis process involves a novel procedure, leading to compounds with a potential replaceable active methylthio group at the 6th position. The synthesized compounds were tested and showed potent in-vitro anti-inflammatory activities, suggesting their potential as lead compounds for anti-inflammatory drug design (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
The structure related to pyrimidine, as in the queried compound, is significant in developing optoelectronic materials. The research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, producing novel materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. This indicates the potential of the compound's structure in contributing to the advancement of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-5-10-26-23(28)21-18(20-9-7-16(4)29-20)12-30-22(21)25-24(26)31-13-19(27)17-8-6-14(2)15(3)11-17/h5-9,11-12H,1,10,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQYQYRZFEMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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